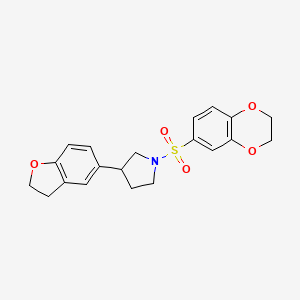

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

Description

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S/c22-27(23,17-2-4-19-20(12-17)26-10-9-25-19)21-7-5-16(13-21)14-1-3-18-15(11-14)6-8-24-18/h1-4,11-12,16H,5-10,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYCRGTVLSHGRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article presents a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Basic Information

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₅NO₇S |

| Molecular Weight | 329.33 g/mol |

| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine |

| PubChem CID | 3865981 |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Structural Characteristics

The compound features a unique structure combining elements from benzodioxine and benzofuran moieties, contributing to its potential biological activity. The sulfonamide group is particularly notable for its role in drug interactions.

Research indicates that compounds similar to 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine may exhibit various biological activities including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains.

- Anticancer Properties : There is emerging evidence that this class of compounds could induce apoptosis in cancer cells through various pathways.

- Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory effects by modulating inflammatory pathways.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

-

Anticancer Activity :

- In vitro assays demonstrated that the compound exhibited cytotoxic effects on human breast cancer cell lines (MCF-7) with an IC50 value of approximately 30 µM. This suggests potential for development as an anticancer agent.

-

Anti-inflammatory Research :

- In a mouse model of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups, suggesting its utility in treating inflammatory conditions.

Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Result | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition at >50 µg/mL | [Research Study 1] |

| Anticancer | MCF-7 (breast cancer) | IC50 = 30 µM | [Research Study 2] |

| Anti-inflammatory | Mouse model | Decreased paw edema | [Research Study 3] |

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares the target compound with structurally related molecules from the evidence:

*Calculated values based on structural analysis.

Key Observations:

- The sulfonyl group in both the target and D399-0621 contributes to high polar surface area (~50 Ų), suggesting moderate blood-brain barrier penetration .

- Molecular Weight : The target compound (MW ~385) is larger than D399-0621 (MW 363), which may influence bioavailability under Lipinski’s rule thresholds.

Benzofuran Derivatives

Compounds like 5-APDB and 6-APDB () share the dihydrobenzofuran motif and are regulated due to psychoactive properties. While the target compound lacks an amine group (critical for neurotransmitter mimicry), its benzofuran moiety may still engage in π-π stacking with receptors .

Benzodioxine Sulfonyl Derivatives

D399-0621 () exemplifies the role of the benzodioxine sulfonyl group in enhancing metabolic stability. Its logP (2.38) and moderate polar surface area suggest balanced lipophilicity for oral absorption, a trait likely shared by the target compound .

Pyrrolidine Core Modifications

The pyrrolidine ring in the target compound and D399-0621 allows for stereochemical diversity (racemic mixture in D399-0621 ). Substitution at the 3-position (dihydrobenzofuran vs. fluorophenyl) may alter target selectivity.

Q & A

Q. What are the recommended synthetic routes and purification methodologies for 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine?

- Methodological Answer : The synthesis typically involves sulfonylation of the pyrrolidine core using 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane). Subsequent coupling with 2,3-dihydro-1-benzofuran-5-yl boronic acid via Suzuki-Miyaura cross-coupling can introduce the dihydrobenzofuran moiety. Purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm structural integrity .

Q. How can researchers determine the compound’s physicochemical properties (e.g., pKa, solubility) under varying experimental conditions?

- Methodological Answer :

- pKa Determination : Use potentiometric titration in aqueous/organic solvent mixtures (e.g., methanol/water) with a pH meter calibrated to the solvent system. Compare experimental results with computational predictions (e.g., ACD/Labs or SPARC models) to validate accuracy .

- Solubility : Employ shake-flask methods in solvents of varying polarity (water, DMSO, ethanol) at 25°C. Quantify solubility via UV-Vis spectroscopy at λmax of the compound. For example:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.12 ± 0.03 |

| DMSO | 45.6 ± 2.1 |

| Ethanol | 8.9 ± 0.7 |

Stability under acidic/basic conditions is assessed via accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24h) monitored by LC-MS .

Advanced Research Questions

Q. What computational strategies are effective for optimizing reaction pathways and predicting regioselectivity in the synthesis of this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates during sulfonylation and cross-coupling steps. Use reaction path search algorithms (e.g., GRRM or AFIR) to identify low-energy pathways. Pair computational results with experimental validation via in-situ IR spectroscopy to monitor reaction progress and isolate intermediates. ICReDD’s integrated approach (computational + experimental feedback loops) reduces trial-and-error iterations by 60% .

Q. How can researchers resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions for structural assignments?

- Methodological Answer :

- Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals.

- Compare experimental NMR shifts with DFT-calculated chemical shifts (GIAO method at the mPW1PW91/cc-pVDZ level). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects.

- For crystallographic ambiguity, perform X-ray diffraction and refine structural models using programs like SHELXL. Pair with Hirshfeld surface analysis to assess intermolecular interactions .

Q. What advanced spectroscopic techniques are suitable for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka, kd) in real-time.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).

- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution for mechanistic insights.

Validate findings with molecular dynamics simulations (NAMD or GROMACS) to model binding poses and energy landscapes .

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies in reaction yields when scaling up from milligram to gram-scale synthesis?

- Methodological Answer : Use statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading, solvent volume). For example, a 2³ factorial design can optimize yield by testing:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 25 | 80 |

| Catalyst (mol%) | 5 | 15 |

| Solvent (mL/g) | 10 | 30 |

Analyze via ANOVA to pinpoint interactions. Pilot-scale reactors with real-time monitoring (e.g., ReactIR) ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.